

# Preparation of Platinum-on-Carbon (Pt/C) Catalysts: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This document provides detailed application notes and protocols for the synthesis of **platinum**-on-carbon (Pt/C) catalysts, essential components in a variety of catalytic processes, including hydrogenation reactions critical in pharmaceutical and fine chemical synthesis. The following sections offer a comparative overview of common preparation methods, detailed experimental protocols, and key performance data.

## Introduction

**Platinum**-on-carbon is a widely utilized heterogeneous catalyst prized for its high activity and stability. The performance of a Pt/C catalyst is intrinsically linked to its physical and chemical properties, such as **platinum** particle size, dispersion, and the electrochemical surface area (ECSA). These characteristics are, in turn, heavily influenced by the chosen synthesis method. This guide details three prevalent preparation techniques: the Polyol Method, the Colloidal Method, and the Incipient Wetness Impregnation Method.

## Comparative Overview of Preparation Methods

The selection of a suitable preparation method is crucial for tailoring the catalyst's properties to a specific application. The following table summarizes key quantitative data associated with different synthesis techniques, offering a basis for comparison.

Preparation Method	Platinum Precursor	Reducing Agent	Typical Pt Particle Size (nm)	Electrochemical Surface Area (ECSA) (m <sup>2</sup> /g_Pt)	Key Advantages
Polyol Method	H <sub>2</sub> PtCl <sub>6</sub> ·6H <sub>2</sub> O, (NH <sub>4</sub> ) <sub>2</sub> PtCl <sub>6</sub>	Ethylene Glycol	1.5 - 6.0[1][2][3][4]	~70[4]	Good control over particle size, uniform distribution, can be surfactant-free.[1][3]
Colloidal Method	H <sub>2</sub> PtCl <sub>6</sub>	Sodium Borohydride, Formalin, Hydrazine	1.0 - 5.0[5][6][7]	Varies with conditions	Produces small, highly dispersed nanoparticles.[5][8]
Incipient Wetness Impregnation	H <sub>2</sub> PtCl <sub>6</sub>	H <sub>2</sub> (gas), Formaldehyde	1.0 - 2.0[6]	Up to 128[6]	Simple, scalable, and cost-effective method.[9][10]
Microemulsion Method	H <sub>2</sub> PtCl <sub>6</sub>	Hydrazine, NaBH <sub>4</sub>	N/A	N/A	Can produce highly uniform nanoparticles with controlled size.[11][12]

## Experimental Protocols

The following are detailed protocols for the preparation of Pt/C catalysts. Safety precautions, including the use of appropriate personal protective equipment (PPE), should be strictly

followed when handling all chemicals.

## Protocol 1: Polyol Method

This method utilizes a polyol, such as ethylene glycol, as both the solvent and the reducing agent. It offers excellent control over nanoparticle growth.[\[2\]](#)[\[13\]](#)

Materials:

- Hexachloroplatinic acid hexahydrate ( $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ )
- Ethylene glycol (EG)
- Carbon support (e.g., Vulcan XC-72)
- Sodium hydroxide (NaOH) solution (0.5 M)
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) solution (0.1 M)
- Deionized water
- Nitrogen gas

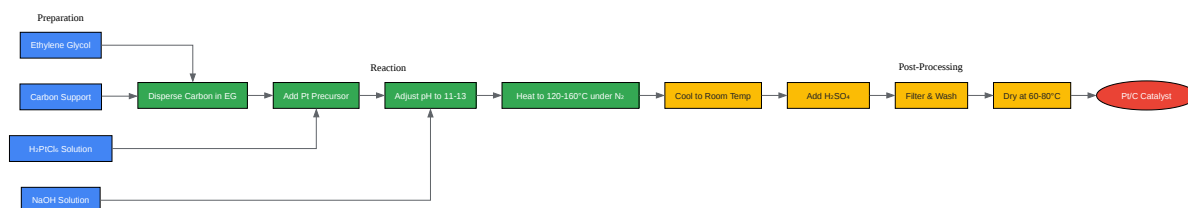
Equipment:

- Three-neck round-bottom flask
- Condenser
- Thermometer
- Magnetic stirrer with heating mantle
- pH meter
- Buchner funnel and filter paper
- Drying oven

## Procedure:

- Carbon Support Pre-treatment (Optional but Recommended): To improve the dispersion of **platinum** nanoparticles, the carbon support can be functionalized. A common method is to heat-treat the carbon black in a nitrogen atmosphere at 900-1300 K for 2-6 hours.[\[14\]](#)
- Dispersion of Carbon Support: Disperse the desired amount of carbon support in ethylene glycol in the three-neck flask. The mixture should be sonicated for a period to ensure a homogeneous suspension.
- Preparation of **Platinum** Precursor Solution: Dissolve the calculated amount of  $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$  in a separate container with ethylene glycol.
- pH Adjustment: Add the **platinum** precursor solution to the carbon suspension. Adjust the pH of the mixture to between 11 and 13 by the dropwise addition of NaOH solution while stirring. [\[14\]](#) This will form a **platinum** hydroxide sol.
- Reduction Reaction: Heat the mixture to the desired reaction temperature (typically between 120°C and 160°C) under a nitrogen atmosphere and maintain for 3 hours with continuous stirring.[\[2\]](#)[\[13\]](#) The color of the solution will change as the **platinum** ions are reduced.
- Precipitation and Washing: After cooling to room temperature, add 0.1 M  $\text{H}_2\text{SO}_4$  to aid in the precipitation of the Pt/C catalyst.[\[13\]](#) Filter the resulting catalyst using a Buchner funnel and wash thoroughly with deionized water until the filtrate is free of chloride ions (tested with  $\text{AgNO}_3$  solution).
- Drying: Dry the catalyst in an oven at a temperature between 60°C and 80°C overnight.[\[15\]](#)

## Workflow Diagram:



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Caption: Workflow for the Polyol Method of Pt/C catalyst synthesis.

## Protocol 2: Colloidal Method

This method involves the formation of a **platinum** colloid in solution, which is then deposited onto the carbon support.

Materials:

- Hexachloroplatinic acid (H<sub>2</sub>PtCl<sub>6</sub>)
- Sodium bisulfite (NaHSO<sub>3</sub>)
- Sodium hydroxide (NaOH) or Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Carbon black

- Formalin (formaldehyde solution, 5-12 wt%)
- Deionized water
- Absolute ethanol
- Nitrogen gas

Equipment:

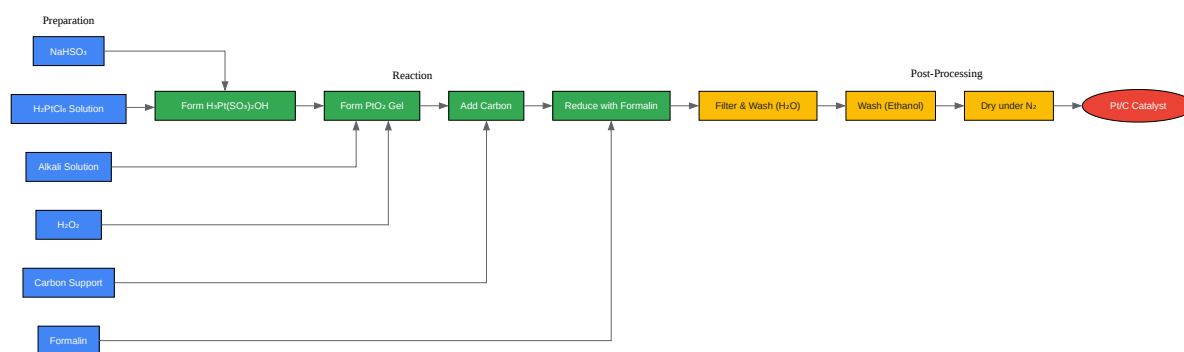
- Beakers and flasks
- Magnetic stirrer
- pH meter
- Filtration apparatus
- Drying oven or vacuum dryer

Procedure:

- Intermediate Formation: In an aqueous solution of  $\text{H}_2\text{PtCl}_6$  (Pt content of 2.0-4.0 g/L), add solid  $\text{NaHSO}_3$  with a molar ratio of  $\text{H}_2\text{PtCl}_6$  to  $\text{NaHSO}_3$  between 1:3 and 1:25. Stir at room temperature to form the intermediate  $\text{H}_3\text{Pt}(\text{SO}_3)_2\text{OH}$ .<sup>[8]</sup>
- Gelling Solution Formation: Adjust the pH of the solution to 4.8-5.5 using an alkali aqueous solution ( $\text{NaOH}$  or  $\text{Na}_2\text{CO}_3$ ).<sup>[8]</sup> Then, add  $\text{H}_2\text{O}_2$  dropwise to form a  $\text{PtO}_2$  gelling solution with a Pt content of 0.5-4.0 g/L.<sup>[8]</sup>
- Carbon Addition: Add the carbon black support to the  $\text{PtO}_2$  gelling solution and stir to ensure a uniform mixture.
- Reduction: Under continuous stirring, add formalin (5-12 wt%) to reduce the  $\text{PtO}_2$  to Pt. The reduction is carried out at 30-50°C for 1.5-4 hours.<sup>[8]</sup>
- Washing: Filter the solution and wash the catalyst with deionized water at 50-100°C multiple times to remove any remaining chloride ions.

- Final Wash and Drying: Wash the catalyst with absolute ethanol and then dry it under a nitrogen atmosphere or in a vacuum oven.[8]

Workflow Diagram:



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Caption: Workflow for the Colloidal Method of Pt/C catalyst synthesis.

## Protocol 3: Incipient Wetness Impregnation (IWI) Method

The IWI method is a straightforward technique for synthesizing supported catalysts where the volume of the precursor solution is equal to the pore volume of the support.[9]

Materials:

- Hexachloroplatinic acid ( $\text{H}_2\text{PtCl}_6$ ) or other suitable **platinum** precursor
- Carbon support with known pore volume
- Deionized water or other suitable solvent
- Ethanol (optional, for precursor solution)
- Reducing agent (e.g., formaldehyde, or hydrogen gas for thermal reduction)

Equipment:

- Beaker
- Pipette or burette
- Stirring rod or vortex mixer
- Drying oven
- Tube furnace (for thermal reduction)

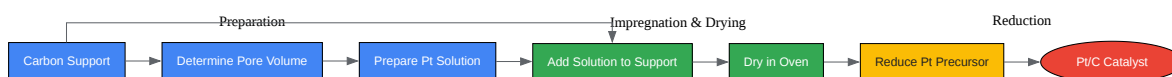
Procedure:

- Determine Pore Volume: The pore volume of the carbon support must be determined beforehand (e.g., by nitrogen physisorption).
- Prepare Impregnation Solution: Prepare a solution of the **platinum** precursor with a volume equal to the total pore volume of the carbon support to be used. The concentration of the precursor will determine the final **platinum** loading on the catalyst. An excess of ethanol can be used in the preparation of the aqueous **platinum** solution.[16]



- Impregnation: Add the precursor solution to the dry carbon support drop by drop while continuously mixing. Ensure the solution is evenly distributed and absorbed by the support. Capillary action will draw the solution into the pores.[9]
- Drying: Dry the impregnated support in an oven overnight at a temperature sufficient to remove the solvent (e.g., 100°C).[16]
- Reduction: The dried material can be reduced to metallic **platinum**. This can be achieved through:
  - Chemical Reduction: Suspending the dried powder in a solution containing a reducing agent like formaldehyde.
  - Thermal Reduction: Heating the dried powder in a tube furnace under a flow of a reducing gas, such as a mixture of 10% H<sub>2</sub> in Argon, at elevated temperatures (e.g., 500°C) for 1 hour.[16]
- Passivation (if necessary): After thermal reduction, the catalyst may be pyrophoric. It should be cooled down under an inert atmosphere and then carefully passivated by slowly introducing a low concentration of oxygen in an inert gas stream.

Workflow Diagram:



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Caption: Workflow for the Incipient Wetness Impregnation Method.

## Catalyst Characterization

To evaluate the properties of the synthesized Pt/C catalysts, several analytical techniques are commonly employed:

- Transmission Electron Microscopy (TEM): To determine the **platinum** nanoparticle size, size distribution, and dispersion on the carbon support.[17][18]
- X-ray Diffraction (XRD): To identify the crystalline structure of **platinum** and estimate the average crystallite size using the Scherrer equation.[2][17][18]
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of **platinum** on the catalyst surface.[7]
- Cyclic Voltammetry (CV): To determine the Electrochemical Surface Area (ECSA) of the catalyst, which is a measure of the active **platinum** surface area available for reaction.[17][19] The ECSA is calculated from the charge associated with the hydrogen adsorption/desorption region in the voltammogram.[20][21]
- Thermogravimetric Analysis (TGA): To determine the actual **platinum** loading on the carbon support.[22]

By carefully selecting the preparation method and controlling the synthesis parameters, researchers can produce Pt/C catalysts with tailored properties to meet the specific demands of their applications.

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